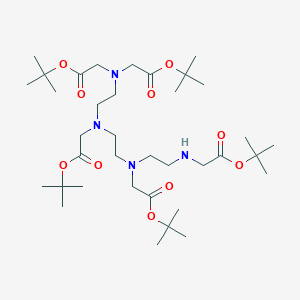

![molecular formula C15H13F3N2O5S B1412350 N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide CAS No. 1858250-85-7](/img/structure/B1412350.png)

N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Stability and Degradation Analysis

Nitisinone, a compound closely related to the queried chemical, has been studied for its stability and degradation pathways. Research employing liquid chromatography coupled with mass spectrometry (LC-MS/MS) revealed that nitisinone's stability increases with the pH of the solution, forming stable degradation products under various conditions. This insight is crucial for understanding the potential risks and benefits of its medical applications, as well as its environmental impact (Barchańska et al., 2019).

Formation and Destruction Mechanisms

The formation and destruction mechanisms of similar nitrosamines, such as N-Nitrosodimethylamine (NDMA), have been extensively studied. NDMA is primarily formed through reactions with disinfectants like ClO2, O3, OH, and Fe(VI) in water. Understanding these mechanisms is vital for developing strategies to control and mitigate the presence of such compounds in water sources. Destruction methods include biodegradation, reduction, and oxidation processes (Sharma, 2012).

Atmospheric Occurrence and Impact

Studies have also focused on the atmospheric occurrence of nitrophenols, compounds structurally related to the queried chemical. These studies encompass the identification and quantification of nitrophenols in various atmospheric phases, including gas, rainwater, cloud, fog, and snow. The sources of atmospheric nitrophenols include combustion processes, hydrolysis of pesticides, and secondary atmospheric formation. Understanding the atmospheric dynamics of such compounds is crucial for environmental monitoring and pollution control (Harrison et al., 2005).

Environmental Fate and Toxicological Effects

The environmental fate and effects of compounds like 3-trifluoromethyl-4-nitrophenol (TFM) have been reviewed, highlighting the transient effects on individual organisms and aquatic communities. TFM, a structurally similar compound, is not persistent, is detoxified, and presents minimal long-term toxicological risk. Such studies are essential for assessing the ecological impact of chemical compounds used in industrial and agricultural sectors (Hubert, 2003).

Propriétés

IUPAC Name |

N,N-dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O5S/c1-19(2)26(23,24)12-6-4-11(5-7-12)25-14-8-3-10(20(21)22)9-13(14)15(16,17)18/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGGVEMYHUBWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)

![2-Boc-5-oxa-2,9-diazaspiro[3.6]decane](/img/structure/B1412274.png)

![(1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1412275.png)

![(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B1412277.png)

![(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide](/img/structure/B1412279.png)

![(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B1412281.png)

![N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine](/img/structure/B1412283.png)

![Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester](/img/structure/B1412284.png)

![1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane](/img/structure/B1412286.png)

![tert-butyl N-[(3S)-6-hydroxyhexan-3-yl]carbamate](/img/structure/B1412290.png)